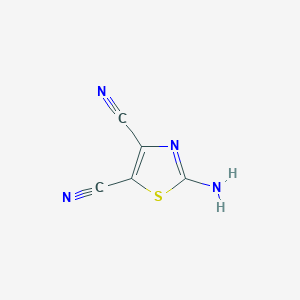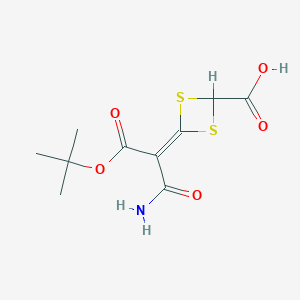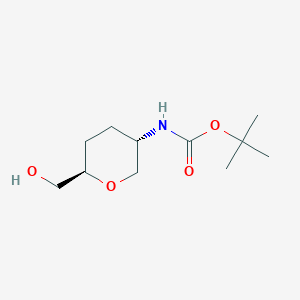
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate ist eine chemische Verbindung mit einer komplexen Struktur, die einen Tetrahydropyranring, eine Hydroxymethylgruppe und eine Carbamatgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die folgenden Schritte:
Bildung des Tetrahydropyranrings: Dies kann durch die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines Diols oder eines Epoxids, unter sauren oder basischen Bedingungen erfolgen.
Einführung der Hydroxymethylgruppe: Dieser Schritt beinhaltet die selektive Hydroxymethylierung des Tetrahydropyranrings, die mit Formaldehyd oder anderen Hydroxymethylierungsmitteln durchgeführt werden kann.
Carbamatbildung: Der letzte Schritt beinhaltet die Reaktion des hydroxymethylierten Tetrahydropyrans mit tert-Butylisocyanat, um die Carbamatgruppe zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann optimierte Versionen der oben genannten Synthesewege beinhalten, wobei der Fokus auf der Maximierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung von Kosten und Umweltauswirkungen liegt. Dazu kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie gehören.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step involves the selective hydroxymethylation of the tetrahydropyran ring, which can be accomplished using formaldehyde or other hydroxymethylating agents.
Carbamate Formation: The final step involves the reaction of the hydroxymethylated tetrahydropyran with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu einer Carbonsäure oder einem Aldehyd oxidiert werden.
Reduktion: Die Carbamatgruppe kann zu einem Amin reduziert werden.
Substitution: Die Hydroxymethylgruppe kann durch andere funktionelle Gruppen, wie z. B. Halogenide oder Alkylgruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Thionylchlorid oder Alkylhalogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Hydroxymethylgruppe zu einer Carbonsäure führen, während die Reduktion der Carbamatgruppe zu einem Amin führen kann.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es kann als Sonde zur Untersuchung biologischer Prozesse verwendet werden, die Carbamate und Hydroxymethylgruppen beinhalten.
Industrie: Es kann bei der Produktion von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Carbamatgruppe kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen oder deren Funktion verändern. Die Hydroxymethylgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein, wodurch die Wirkungen der Verbindung weiter moduliert werden.
Wirkmechanismus
The mechanism of action of tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.
This compound: Diese Verbindung hat eine ähnliche Struktur, fehlt aber der Hydroxymethylgruppe.
This compound: Diese Verbindung hat eine ähnliche Struktur, enthält aber eine andere funktionelle Gruppe anstelle des Carbamats.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
InChI-Schlüssel |
LKBZAGUOZDYGKG-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](OC1)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


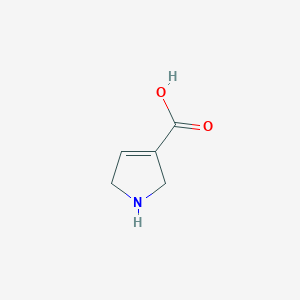
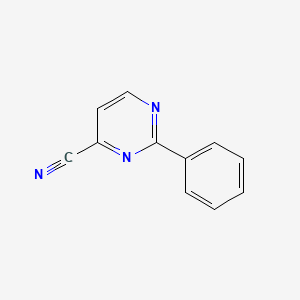
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
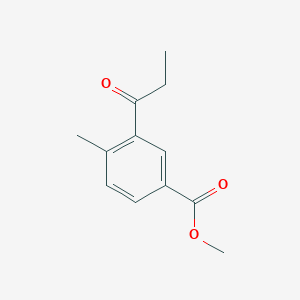
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
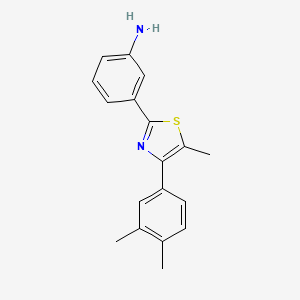

![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)


![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
